1,3-dimethyl-2-(2,4,5-trimethoxyphenyl)-1H-benzimidazol-3-ium chloride
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Overview
Description
1,3-dimethyl-2-(2,4,5-trimethoxyphenyl)-1H-benzimidazol-3-ium chloride, also known as DM-TMP-BI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
1,3-dimethyl-2-(2,4,5-trimethoxyphenyl)-1H-benzimidazol-3-ium chloride has been studied for its potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, 1,3-dimethyl-2-(2,4,5-trimethoxyphenyl)-1H-benzimidazol-3-ium chloride has shown promising results as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In drug discovery, 1,3-dimethyl-2-(2,4,5-trimethoxyphenyl)-1H-benzimidazol-3-ium chloride has been used as a scaffold for the development of new drugs with improved pharmacological properties. In material science, 1,3-dimethyl-2-(2,4,5-trimethoxyphenyl)-1H-benzimidazol-3-ium chloride has been used as a fluorescent probe for the detection of metal ions.
Mechanism of Action
The exact mechanism of action of 1,3-dimethyl-2-(2,4,5-trimethoxyphenyl)-1H-benzimidazol-3-ium chloride is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 1,3-dimethyl-2-(2,4,5-trimethoxyphenyl)-1H-benzimidazol-3-ium chloride may also inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
1,3-dimethyl-2-(2,4,5-trimethoxyphenyl)-1H-benzimidazol-3-ium chloride has been shown to have low toxicity in vitro and in vivo. In animal studies, 1,3-dimethyl-2-(2,4,5-trimethoxyphenyl)-1H-benzimidazol-3-ium chloride has been found to have no significant adverse effects on vital organs or body weight. However, further studies are needed to fully understand the biochemical and physiological effects of 1,3-dimethyl-2-(2,4,5-trimethoxyphenyl)-1H-benzimidazol-3-ium chloride.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1,3-dimethyl-2-(2,4,5-trimethoxyphenyl)-1H-benzimidazol-3-ium chloride is its potential as a scaffold for the development of new drugs. Its ability to inhibit the growth of cancer cells also makes it a promising candidate for cancer research. However, limitations include the lack of understanding of its exact mechanism of action and the need for further studies to fully understand its biochemical and physiological effects.
Future Directions
There are several future directions for research on 1,3-dimethyl-2-(2,4,5-trimethoxyphenyl)-1H-benzimidazol-3-ium chloride. These include further studies on its mechanism of action, its potential as a scaffold for drug development, and its applications in material science. Additionally, studies on the toxicity of 1,3-dimethyl-2-(2,4,5-trimethoxyphenyl)-1H-benzimidazol-3-ium chloride in humans are needed to fully understand its potential as a therapeutic agent.
Synthesis Methods
1,3-dimethyl-2-(2,4,5-trimethoxyphenyl)-1H-benzimidazol-3-ium chloride can be synthesized through a multistep process that involves the reaction of 2,4,5-trimethoxybenzaldehyde with 1,3-dimethyl-2-aminoimidazolium chloride. The resulting product is then treated with hydrochloric acid to yield 1,3-dimethyl-2-(2,4,5-trimethoxyphenyl)-1H-benzimidazol-3-ium chloride in its chloride form.
properties
IUPAC Name |
1,3-dimethyl-2-(2,4,5-trimethoxyphenyl)benzimidazol-3-ium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N2O3.ClH/c1-19-13-8-6-7-9-14(13)20(2)18(19)12-10-16(22-4)17(23-5)11-15(12)21-3;/h6-11H,1-5H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXKZEZJUPPOIQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2[N+](=C1C3=CC(=C(C=C3OC)OC)OC)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-2-(2,4,5-trimethoxyphenyl)benzimidazol-3-ium;chloride |
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